2,3,4-三羟基苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

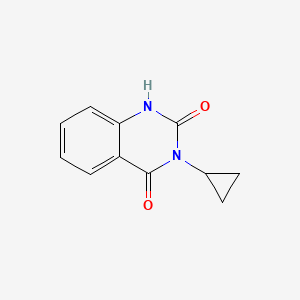

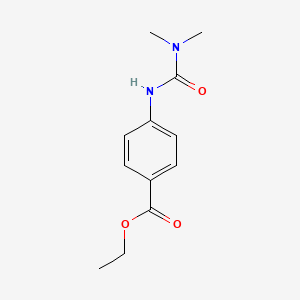

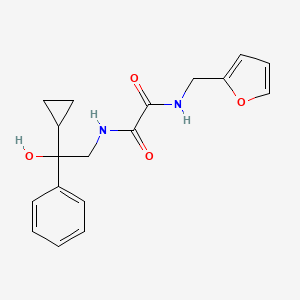

“Methyl 2,3,4-trihydroxybenzoate” is a chemical compound with the molecular formula C8H8O5 . It is also known as "Methyl gallate" . This compound exhibits potent antitumor activities by inhibiting tumor infiltration of CD4+CD25+ regulatory T cells .

Synthesis Analysis

The synthesis of an active component, 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (HETB), from Rhodiola crenulata has been reported . The spectra and physical properties of the synthetic HETB were consistent with the same compound isolated from Rhodiola crenulata .Molecular Structure Analysis

The molecular structure of “Methyl 2,3,4-trihydroxybenzoate” can be analyzed using its molecular formula C8H8O5 . The average mass is 184.146 Da and the monoisotopic mass is 184.037170 Da .Chemical Reactions Analysis

In a study, it was found that oxidation with o-chloranil in acetonitrile resulted in methyl 2,3,4-trihydroxybenzoate giving a novel benzocoumarin-type dimer . The formation of this dimer might partly account for the higher radical-scavenging efficiency of the ester in acetonitrile or methanol .科学研究应用

Inhibition of α-Glucosidase Enzymes

Methyl 2,3,4-trihydroxybenzoate: has been studied for its potential to inhibit α-glucosidase enzymes, which are key targets in managing postprandial hyperglycemia in diabetes. The compound exhibits inhibitory activities on enzymes like sucrase and maltase, potentially exceeding the potency of known inhibitors such as voglibose and acarbose .

Antioxidative Activities

This compound has demonstrated significant antioxidative properties. It has been evaluated for its ability to scavenge free radicals, particularly in the context of oxidative stress-related diseases . The radical-scavenging reaction is crucial for preventing oxidative damage in biological systems.

Pharmaceutical Research and Drug Synthesis

In pharmaceutical research, Methyl 2,3,4-trihydroxybenzoate serves as a versatile starting material for synthesizing a wide range of drug candidates. Its unique functional groups and reactivity allow for the exploration of innovative therapies across various therapeutic areas .

Antitumor Activities

Research has indicated that Methyl 2,3,4-trihydroxybenzoate exhibits potent antitumor activities. It does so by inhibiting the infiltration of CD4+CD25+ regulatory T cells into tumors, which is a significant step in cancer immunotherapy .

Synthesis of Enzyme Inhibitors

The compound is used in the synthesis of active components that show strong competitive inhibition of enzymes like maltase and sucrase. This is particularly relevant in the development of treatments for conditions like diabetes, where enzyme regulation is a therapeutic strategy .

Radical-Scavenging Efficiency

Methyl 2,3,4-trihydroxybenzoate: has been part of studies to understand the radical-scavenging efficiency of various compounds. Its ability to form oxidative dimers might account for its higher radical-scavenging efficiency, which is important in the context of antioxidative therapies .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

作用机制

Target of Action

Methyl 2,3,4-trihydroxybenzoate, also known as Methyl gallate , is a gallate ester obtained by the formal condensation of gallic acid with methanol . It primarily targets α-glucosidases, specifically maltase and sucrase . These enzymes play a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the body.

Mode of Action

Methyl 2,3,4-trihydroxybenzoate exhibits inhibitory activities on maltase and sucrase . It binds to these enzymes, acting as a competitive inhibitor . This means it competes with the substrate (in this case, complex carbohydrates) for the active site on the enzyme, thereby reducing the rate of reaction.

Biochemical Pathways

By inhibiting α-glucosidases, Methyl 2,3,4-trihydroxybenzoate affects the carbohydrate digestion pathway. This results in a delay in starch digestion and a decrease in the rate of glucose absorption . This can have downstream effects on blood glucose levels and insulin response, potentially beneficial in the management of conditions like diabetes.

Pharmacokinetics

The pharmacokinetic properties of Methyl 2,3,4-trihydroxybenzoate are characterized by fast absorption, high systemic clearance, and a short half-life . Its oral bioavailability is approximately 23% . These properties influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) profile, impacting its bioavailability and therapeutic potential.

Result of Action

The molecular and cellular effects of Methyl 2,3,4-trihydroxybenzoate’s action primarily revolve around its antioxidant and anti-inflammatory properties . By inhibiting α-glucosidases, it can help regulate blood glucose levels, potentially offering benefits in the management of diabetes . Furthermore, it has been shown to exhibit anti-tumor and anti-microbial properties .

Action Environment

The action, efficacy, and stability of Methyl 2,3,4-trihydroxybenzoate can be influenced by various environmental factors. For instance, the compound’s crystal structure can be affected by factors such as temperature and pH . Additionally, its antioxidant activity can be influenced by the presence of other reactive species in the environment

属性

IUPAC Name |

methyl 2,3,4-trihydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3,9-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYOIQWEQVTRBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,4-trihydroxybenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate](/img/structure/B2880681.png)

![3-(3,4-dimethoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2880682.png)

![1-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2880684.png)

![6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2880689.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2880691.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2880697.png)